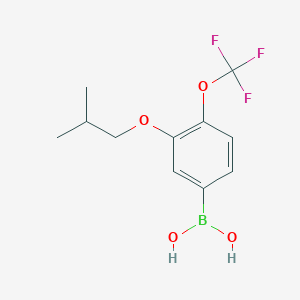
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2096333-69-4 . It has a molecular weight of 262.04 . The IUPAC name for this compound is 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. They are often used as reactants in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (262.04) and its IUPAC name (3-isobutoxy-4-(trifluoromethyl)phenylboronic acid) . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Structural and Antimicrobial Properties
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid and its related compounds have been investigated for their structural and antimicrobial properties. Studies reveal that such compounds have varied acidity levels influenced by the position of substituents, with certain isomers being less acidic due to steric hindrance. Moreover, these compounds exhibit antibacterial potency against bacteria like Escherichia coli and Bacillus cereus, indicating their potential application in antimicrobial therapies (Adamczyk-Woźniak et al., 2021).
Role in Chemical Synthesis
The compound and its variants are utilized in chemical synthesis. For example, certain phenylboronic acids act as catalysts for dehydrative condensation between carboxylic acids and amines, being particularly effective for alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). This highlights their role in facilitating complex chemical reactions and the synthesis of biologically significant molecules.
Influence on Crystal Structure
Investigations into the crystal structures of boronic acids with alkoxy substituents, including this compound, reveal insights into the potential for designing boronic acids with monomeric structures, which are important for crystal engineering applications (Cyrański et al., 2012).
Potential in Nanomaterials and Sensing Technologies
This category of compounds has been explored for its utility in fabricating hybrid nanoassemblies, especially in glucose-responsive applications. Their unique ability to interact with saccharides and polyols makes them ideal for use in biosensors and drug delivery systems (Matuszewska et al., 2015).
Safety and Hazards
The safety data sheet (SDS) for a similar compound, 3-Trifluoromethoxyphenylboronic acid, indicates that it causes serious eye irritation, may cause respiratory irritation, and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash with plenty of soap and water if it comes into contact with skin .
作用機序
Target of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound of interest) with an organic halide or triflate using a palladium catalyst .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction, in which this compound participates, is used in the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the presence of D2O can cause changes in the structure and concentration of hydrogen-bonded species .
生化学分析
Biochemical Properties
For instance, they can form reversible covalent bonds with proteins that have hydroxyl groups, such as serine or threonine residues . This allows boronic acids to act as inhibitors or activators of certain enzymes
Cellular Effects
The cellular effects of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUPUDDDXMFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

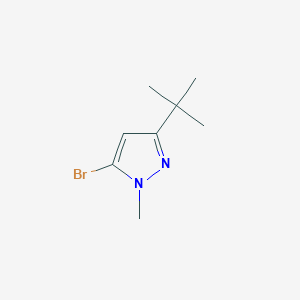
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
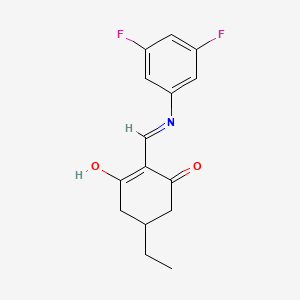
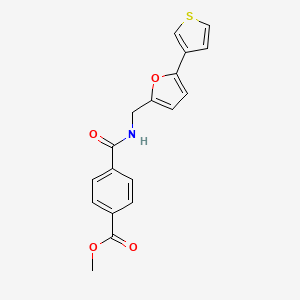

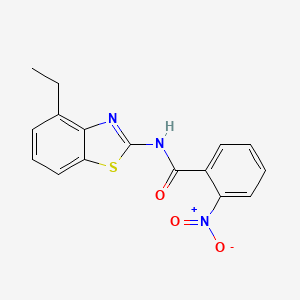
![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

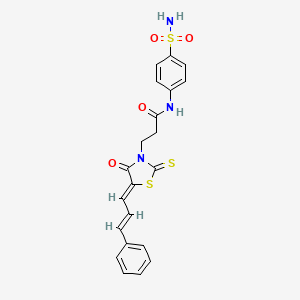

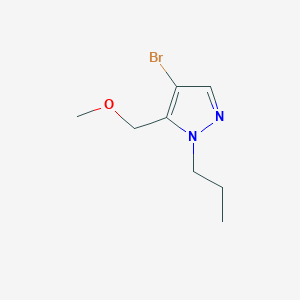
![5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B2365157.png)
